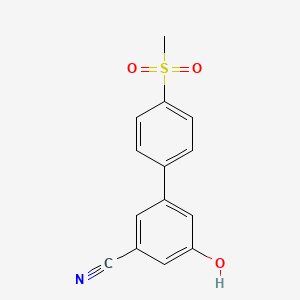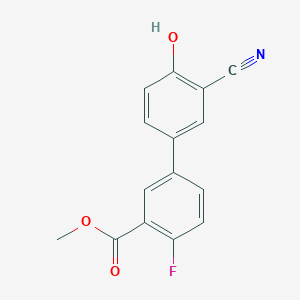![molecular formula C17H14N2O2 B6377087 3-Cyano-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95% CAS No. 1261965-19-8](/img/structure/B6377087.png)
3-Cyano-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyano-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol (95%) is a chemical compound with a wide range of applications in the field of science. This compound has a molecular formula of C14H14N2O2 and is a colorless to pale yellow crystalline solid. It is often used in the synthesis of other compounds, as a reagent in organic synthesis, and as a catalyst in a variety of reactions. Additionally, 3-Cyano-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol has been used in scientific research applications such as in the study of enzyme inhibition, as a fluorescent dye, and as a fluorescent probe.
Mécanisme D'action
The mechanism of action of 3-Cyano-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol is not fully understood. However, it is believed that the compound acts as a fluorescent dye, which allows for the visualization of the target molecule. Additionally, the compound has been shown to interact with proteins, which may be involved in its mechanism of action.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Cyano-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol are not fully understood. However, the compound has been shown to interact with proteins, which may be involved in its mechanism of action. Additionally, the compound has been shown to have antioxidant activity, which may be beneficial in the study of oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-Cyano-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol in laboratory experiments has several advantages. First, the compound is relatively inexpensive and readily available. Additionally, the compound is relatively non-toxic, making it safe to use in laboratory experiments. However, the compound is not water soluble, which can limit its use in certain experiments. Additionally, the compound is not very stable, and can break down in the presence of light or heat.
Orientations Futures
The potential future directions for 3-Cyano-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol include further research into its mechanism of action, as well as its potential applications in drug development. Additionally, further research into the compound’s antioxidant activity could reveal potential therapeutic uses. Additionally, further research into the compound’s fluorescent properties could lead to new applications in the field of imaging. Finally, the compound could be further studied for its potential use as a fluorescent probe in the study of protein-protein interactions.
Méthodes De Synthèse
3-Cyano-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol can be synthesized via a number of methods, including the reaction of cyclopropylamine with 3-cyanophenol. This reaction is typically performed in aqueous solution, and is catalyzed by a base such as potassium hydroxide. The reaction proceeds via a Michael addition of the cyclopropylamine to the 3-cyanophenol, resulting in the formation of the desired product. Other methods for the synthesis of this compound include the reaction of 3-cyanophenol with cyclopropylamine hydrochloride, or the reaction of 3-cyanophenol with cyclopropylamine hydrobromide.
Applications De Recherche Scientifique
3-Cyano-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol has been used in a variety of scientific research applications. For example, it has been used as a fluorescent dye in the study of enzyme inhibition. This compound has also been used as a fluorescent probe in the study of protein-protein interactions. Additionally, 3-Cyano-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol has been used to study the effects of oxidative stress on cells, as well as in the study of the mechanism of action of drugs.
Propriétés
IUPAC Name |
3-(3-cyano-5-hydroxyphenyl)-N-cyclopropylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c18-10-11-6-14(9-16(20)7-11)12-2-1-3-13(8-12)17(21)19-15-4-5-15/h1-3,6-9,15,20H,4-5H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFZLSODNFXLERG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=CC(=C2)C3=CC(=CC(=C3)C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70684957 |
Source


|
| Record name | 3'-Cyano-N-cyclopropyl-5'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70684957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261965-19-8 |
Source


|
| Record name | 3'-Cyano-N-cyclopropyl-5'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70684957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Cyano-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6377053.png)






![2-Cyano-4-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6377107.png)